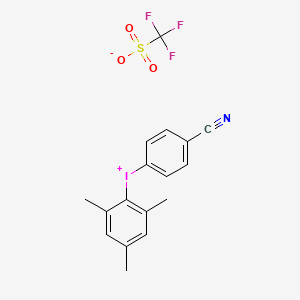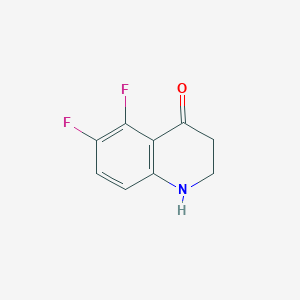![molecular formula C33H41N3O14 B12296728 N-[2-(ACetylamino)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranosyl]-N2-Fmoc-L-asparagine](/img/structure/B12296728.png)
N-[2-(ACetylamino)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranosyl]-N2-Fmoc-L-asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(ACetylamino)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranosyl]-N2-Fmoc-L-asparagine is a complex glycosylated amino acid derivative. This compound is characterized by the presence of an N-acetylamino group, a deoxy sugar, and a fucose sugar linked to a glucopyranosyl moiety, which is further attached to an Fmoc-protected asparagine residue. It is primarily used in research and development settings, particularly in the study of glycoproteins and glycopeptides .
Preparation Methods
The synthesis of N-[2-(ACetylamino)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranosyl]-N2-Fmoc-L-asparagine involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and the coupling of amino acids. The synthetic route typically starts with the preparation of the glycosyl donor and acceptor molecules, followed by their coupling under specific reaction conditions. Industrial production methods may involve automated solid-phase synthesis techniques to ensure high purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The acetylamino group can be oxidized under specific conditions.
Reduction: The deoxy sugar moiety can be reduced to form different derivatives.
Substitution: The Fmoc group can be removed under basic conditions to expose the free amine group of asparagine. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like piperidine for Fmoc deprotection.
Scientific Research Applications
N-[2-(ACetylamino)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranosyl]-N2-Fmoc-L-asparagine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of complex glycopeptides and glycoproteins.
Biology: In the study of protein glycosylation and its effects on protein function and stability.
Medicine: As a model compound for the development of glycosylated drugs and therapeutic proteins.
Mechanism of Action
The mechanism of action of N-[2-(ACetylamino)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranosyl]-N2-Fmoc-L-asparagine involves its interaction with specific molecular targets, such as enzymes involved in glycosylation processes. The compound can act as a substrate or inhibitor of these enzymes, thereby modulating the glycosylation of proteins and affecting their biological activity. The pathways involved include the enzymatic transfer of sugar moieties to proteins and the subsequent modification of these glycosylated proteins .
Comparison with Similar Compounds
Similar compounds to N-[2-(ACetylamino)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranosyl]-N2-Fmoc-L-asparagine include other glycosylated amino acid derivatives, such as:
- N-[2-(ACetylamino)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranosyl]-N2-Fmoc-L-serine
- N-[2-(ACetylamino)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranosyl]-N2-Fmoc-L-threonine These compounds share similar structural features but differ in the amino acid residue attached to the glycosyl moiety. The uniqueness of this compound lies in its specific glycosylation pattern and the presence of the Fmoc-protected asparagine residue, which makes it a valuable tool in glycoprotein research .
Properties
Molecular Formula |
C33H41N3O14 |
|---|---|
Molecular Weight |
703.7 g/mol |
IUPAC Name |
4-[[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C33H41N3O14/c1-14-25(39)28(42)29(43)32(49-14)47-13-22-26(40)27(41)24(34-15(2)37)30(50-22)36-23(38)11-21(31(44)45)35-33(46)48-12-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14,20-22,24-30,32,39-43H,11-13H2,1-2H3,(H,34,37)(H,35,46)(H,36,38)(H,44,45) |
InChI Key |
MCARXWIZADFQPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)NC(=O)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)C)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide](/img/structure/B12296661.png)
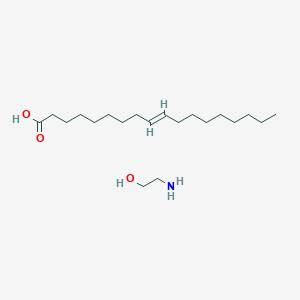
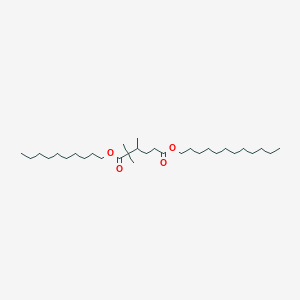



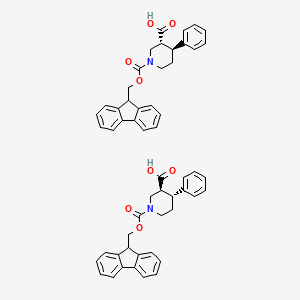
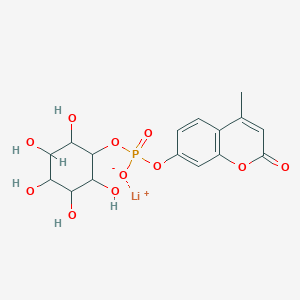
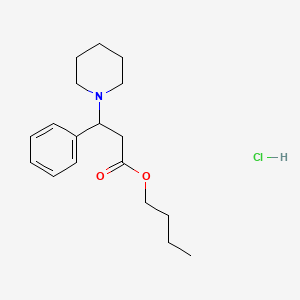
![(2R,3R,4S,5R)-2-{6-amino-2-[2-(naphthalen-2-yl)ethoxy]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12296715.png)
